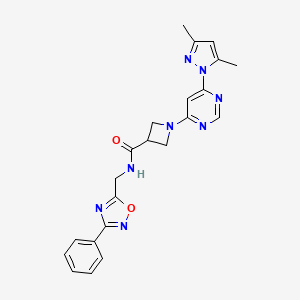
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N8O2 and its molecular weight is 430.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide is a complex organic molecule with potential biological activities. Its structure incorporates a pyrazole-pyrimidine moiety and an oxadiazole group, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial effects.
Structural Overview
The compound's structure can be broken down into key functional groups:
- Pyrazole and Pyrimidine Rings : Known for their roles in various biological activities.
- Azetidine Ring : Contributes to the compound's overall stability and potential interactions with biological targets.
- Oxadiazole Group : Often associated with enhanced biological activity due to its electron-withdrawing properties.
Anticancer Activity
Research indicates that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : The pyrazole and pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation, such as Aurora kinases and FLT3. This inhibition leads to reduced tumor growth in various cancer models.
| Compound | Target Kinase | Effect |
|---|---|---|
| CL-387716 | Aurora Kinases | Inhibition of tumor growth |
| Other Pyrazole Derivatives | FLT3 | Induction of apoptosis |
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been highlighted in several studies:
- Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, some derivatives showed higher COX-2 selectivity compared to standard drugs like celecoxib .
| Compound | COX Inhibition | Comparison |
|---|---|---|
| Pyrazole Derivative A | High | Celecoxib |
| Pyrazole Derivative B | Moderate | Aspirin |
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens:
- Mechanism : The presence of heteroatoms in the structure may enhance interaction with microbial enzymes or receptors, leading to inhibition of growth.
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives for their anticancer effects against human cancer cell lines. The results indicated that compounds similar to our target compound significantly reduced cell viability at micromolar concentrations .
- Inflammation Model : In an animal model of inflammation, a derivative of the compound was administered, resulting in a marked decrease in edema and inflammatory markers compared to control groups .
Eigenschaften
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O2/c1-14-8-15(2)30(27-14)19-9-18(24-13-25-19)29-11-17(12-29)22(31)23-10-20-26-21(28-32-20)16-6-4-3-5-7-16/h3-9,13,17H,10-12H2,1-2H3,(H,23,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLSFYSLSFWPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC4=NC(=NO4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














